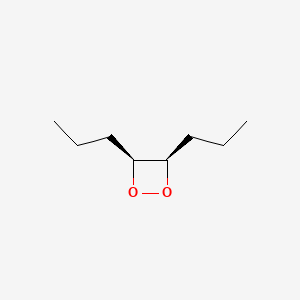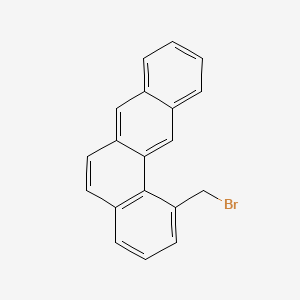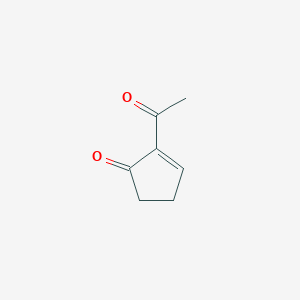
2-Acetylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentenone, featuring both a ketone and an alkene functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetylcyclopent-2-en-1-one can be synthesized through several methods:
One-Pot Synthesis: A simple and efficient method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol.
Crossed Aldol Condensation: This classical method involves the reaction of butanone with benzaldehyde under base-catalyzed conditions, resulting in the formation of α,β-unsaturated carbonyl compounds.
Regioselective Synthesis: Using catalysts such as RuCl3 or Co2+–VP–MMA, regioselective compounds can be synthesized from ketones and aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Análisis De Reacciones Químicas
2-Acetylcyclopent-2-en-1-one undergoes various chemical reactions due to its enone structure:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone, forming new carbon-carbon or carbon-heteroatom bonds.
Baylis–Hillman Reaction: This reaction forms carbon-carbon bonds between the α-carbon of the enone and an aldehyde or ketone.
Michael Reaction: This reaction involves the addition of a nucleophile to the β-carbon of the enone, forming a new carbon-carbon bond.
Diels–Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-Acetylcyclopent-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetylcyclopent-2-en-1-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparación Con Compuestos Similares
2-Acetylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: This compound has a similar structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Cyclohexenone: This compound has a six-membered ring instead of a five-membered ring, leading to different reactivity and applications.
Cyclopropenone: This compound has a three-membered ring, making it highly strained and reactive.
The uniqueness of this compound lies in its combination of a five-membered ring with both ketone and alkene functional groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
80436-90-4 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-3-2-4-7(6)9/h3H,2,4H2,1H3 |
Clave InChI |
IORSDMUEBMOLDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


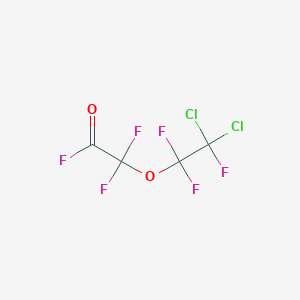
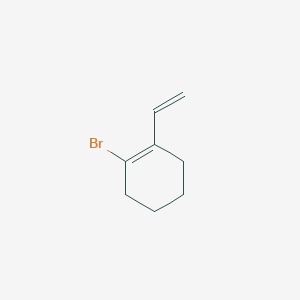
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
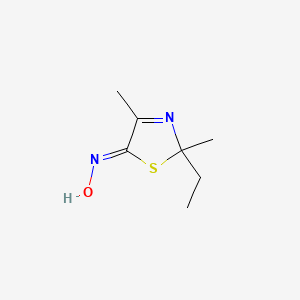
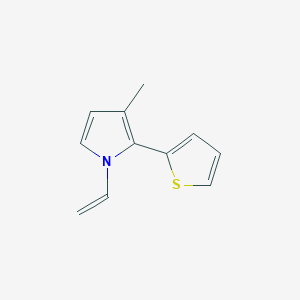
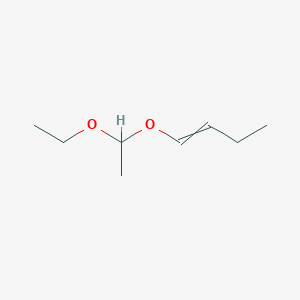
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
